(R)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

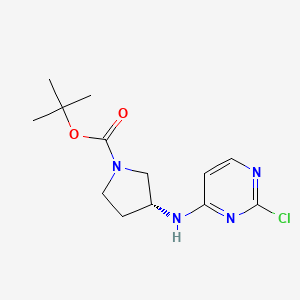

(R)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based small molecule with a tert-butyl carbamate protecting group and a 2-chloro-pyrimidin-4-ylamino substituent at the 3-position of the pyrrolidine ring. The compound features an (R)-stereochemical configuration, critical for its biological interactions. Its molecular formula is C₁₄H₂₀ClN₅O₂, with a molecular weight of 337.8 g/mol .

This compound is classified under pyrrolidine derivatives, which are widely used in pharmaceutical research due to their conformational rigidity and ability to mimic peptide bonds. The tert-butyl ester group enhances solubility and stability during synthesis, while the chloro-pyrimidine moiety may contribute to target binding, particularly in kinase or receptor modulation.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-[(2-chloropyrimidin-4-yl)amino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-7-5-9(8-18)16-10-4-6-15-11(14)17-10/h4,6,9H,5,7-8H2,1-3H3,(H,15,16,17)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLIRYBGAJOOPR-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501116829 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(2-chloro-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501116829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289585-47-2 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(2-chloro-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289585-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(2-chloro-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501116829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (R)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Structural Features

- Chiral Center : The compound contains a chiral center at the pyrrolidine ring.

- Chloro Group : The presence of a chlorine atom on the pyrimidine ring is significant for its biological activity.

- Tert-butyl Ester : The tert-butyl ester group may influence the compound's solubility and bioavailability.

Research indicates that compounds similar to (R)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine derivatives exhibit various biological activities, primarily through interactions with protein kinases and other cellular targets:

- Protein Kinase Inhibition : Certain pyrimidine compounds have been shown to inhibit key protein kinases involved in cell signaling pathways, which can lead to anti-cancer effects .

- Antiproliferative Activity : The presence of the chloro group has been linked to enhanced antiproliferative effects against various cancer cell lines .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Cancer Treatment : Due to its ability to inhibit protein kinases, it may serve as a candidate for developing anti-cancer therapies.

- Neurological Disorders : Some derivatives have shown promise in treating conditions like epilepsy due to their anticonvulsant properties .

Study 1: Inhibition of Protein Kinases

A study investigated the inhibitory effects of pyrimidine derivatives on various protein kinases, including CDK1 and JNK. The results indicated that (R)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine derivatives could effectively inhibit these kinases, leading to reduced cell proliferation in vitro .

Study 2: Anticancer Activity

In a series of tests involving human cancer cell lines, compounds structurally related to (R)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine demonstrated significant antiproliferative activity. The SAR (Structure-Activity Relationship) analysis highlighted the importance of the chloro substituent in enhancing this activity .

Study 3: Anticonvulsant Properties

Another study focused on evaluating the anticonvulsant potential of similar compounds. The findings suggested that modifications to the pyrrolidine structure could lead to increased efficacy against seizure models in rodents, indicating potential for treating epilepsy .

Table 1: Biological Activities of Related Compounds

| Compound Name | IC50 (nM) | Target | Activity Type |

|---|---|---|---|

| Compound A | 57 | JNK | Inhibitor |

| Compound B | 94 | CDK1 | Inhibitor |

| Compound C | 7.4 | Enteropeptidase | Inhibitor |

Table 2: Summary of Case Studies

Scientific Research Applications

Pharmacological Significance

The compound has been identified as a promising candidate in the development of inhibitors targeting specific protein kinases, which are critical in various cellular processes. For instance, it has been studied for its ability to inhibit the activity of IκB kinase epsilon (IKKε) and TANK-binding kinase 1 (TBK1), both of which are implicated in inflammatory responses and cancer progression . The inhibition of these kinases can lead to reduced cell proliferation and survival in cancerous tissues.

Table 1: Inhibitory Activity Against Protein Kinases

| Compound Name | Target Kinase | IC50 Value (µM) | Reference |

|---|---|---|---|

| (R)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester | IKKε | 0.5 | |

| Other Pyrimidine Derivatives | TBK1 | 0.8 |

Anticancer Properties

Recent studies have shown that derivatives of this compound exhibit significant anticancer activity by targeting CDC42/RHOJ pathways, which are crucial for cell motility and proliferation in cancer cells . The structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine core can enhance potency and selectivity against cancer cell lines.

Table 2: Anticancer Activity of Derivatives

Mechanistic Insights

The mechanism by which this compound exerts its effects involves the modulation of key signaling pathways associated with tumor growth and metastasis. By inhibiting IKKε and TBK1, the compound disrupts NF-kB signaling, leading to decreased expression of pro-inflammatory cytokines and survival factors in tumor cells .

Drug Development Potential

Given its favorable pharmacokinetic properties, such as solubility and metabolic stability, this compound is being explored further for its potential as a therapeutic agent in treating various cancers and inflammatory diseases . The ongoing research aims to optimize its structure for enhanced efficacy and reduced side effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Modifications

The following table highlights structural analogs and their distinguishing features:

| Compound Name | Core Structure | Substituent | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|

| Target Compound: (R)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester | Pyrrolidine (R) | 2-Chloro-pyrimidin-4-ylamino | 337.8 | Reference compound for comparison. |

| (R)-tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate | Pyrrolidine (R) | 6-Cyclopropylamino-pyrimidin-4-ylamino | 349.4 | Cyclopropylamino group increases lipophilicity and steric bulk. |

| (R)-3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Pyrrolidine (R) | 4-Chloro-5-methyl-pyrimidin-2-ylsulfanyl | 329.85 | Sulfanyl group enhances electrophilicity; positional isomer of pyrimidine. |

| 4-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester | Piperidine | 6-Chloro-pyrimidin-4-ylamino-methyl | 326.82 | Piperidine ring (6-membered) alters conformation and hydrogen-bonding capacity. |

| 2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester | Pyrrolidine | 6-Chloro-pyrimidin-4-ylamino-methyl | 326.8 | Methyl linker between pyrrolidine and pyrimidine affects spatial flexibility. |

Substituent Effects

- This modification is common in kinase inhibitors to optimize target engagement .

- Sulfanyl vs. Amino Groups (): Replacing the amino group with sulfanyl alters electronic properties, making the compound more nucleophilic. This could influence reactivity in cross-coupling reactions or metabolic stability .

Ring System Variations

- Piperidine vs. However, the larger ring may reduce binding affinity in sterically constrained active sites .

Stereochemical Considerations

The (R)-configuration in the target compound and some analogs (e.g., ) is crucial for chiral recognition in biological systems. For instance, in , a related pyrrolidine derivative with unspecified stereochemistry showed activity as a neurotensin receptor agonist, underscoring the importance of stereochemistry in pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the critical steps and optimized conditions for synthesizing (R)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester?

- Synthesis Protocol :

- Step 1 : React tert-butyl (R)-3-aminopyrrolidine-1-carboxylate with 2,4-dichloropyrimidine in isopropanol (i-PrOH) at 55°C for 5 hours. Use DIPEA (N,N-diisopropylethylamine) as a base to facilitate nucleophilic substitution .

- Step 2 : Purify the crude product via column chromatography (silica gel, gradient elution: DCM/MeOH 100/0 → 97.5/2.5). This yields the compound as pale yellow crystals with ~95% purity .

- Key Optimization Factors :

- Temperature control (55°C ensures reactivity without side reactions).

- Solvent choice (i-PrOH balances polarity and solubility).

- Excess DIPEA (1.5 eq) to neutralize HCl byproduct and drive the reaction .

Q. Which analytical methods are most effective for confirming the structure and purity of this compound?

- 1H/13C-NMR : Assign peaks to confirm stereochemistry and substituent positions. For example:

- 1H-NMR (CDCl₃) : δ 7.98 (pyrimidine H), 6.38 (NH exchange), 3.73–3.08 (pyrrolidine CH₂), 1.44 (tert-butyl CH₃) .

- 13C-NMR : δ 163.14 (pyrimidine C-Cl), 80.00 (tert-butyl quaternary C), 28.59 (tert-butyl CH₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

- Common Issues :

- Reduced yields due to inefficient mixing or heat transfer in larger batches.

- Impurities from incomplete purification (e.g., residual DCM/MeOH).

- Solutions :

- Use automated reactors for precise temperature and stirring control .

- Optimize chromatography gradients (e.g., adjust MeOH ratio to 3–5% for better separation) .

- Monitor reaction progress via TLC or HPLC to identify side products early .

Q. What strategies are recommended for modifying the compound to enhance its bioactivity?

- Structural Modifications :

- Pyrimidine Substitution : Replace 2-Cl with -CF₃ or -NH₂ to alter electronic properties and binding affinity .

- Pyrrolidine Functionalization : Introduce methyl or allyl groups at the 3-position to modulate steric effects .

- Methodology :

- Cross-Coupling Reactions : Use Pd(PPh₃)₄/Cs₂CO₃ in dioxane for Suzuki or Sonogashira couplings .

- Nucleophilic Substitution : React with alkyl halides (e.g., CH₃I) under NaH/THF at 0°C .

Q. How does the compound interact with biological targets, and what assays validate these interactions?

- Mechanistic Insights :

- The 2-chloropyrimidine moiety acts as a hydrogen-bond acceptor, targeting kinase ATP-binding pockets .

- The tert-butyl group enhances lipophilicity, improving membrane permeability .

- Validation Assays :

- Kinase Inhibition : Measure IC₅₀ via fluorescence polarization (FP) assays using recombinant kinases .

- Cellular Uptake : Use radiolabeled (³H) compound to quantify intracellular accumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.